molecular formula C19H20N8 B5671693 6-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-9H-purine

6-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-9H-purine

Cat. No. B5671693
M. Wt: 360.4 g/mol
InChI Key: XABRAKMWKUBOHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of purine derivatives, including compounds related to "6-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-9H-purine", involves multi-step reactions starting from substituted pyrimidines or imidazoles. These steps generally include treatments with amines, cyclization processes, and reactions with ammonia for the construction of the purine ring system (Yahyazadeh, Pourrostam, & Rabiee, 2004).

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the fusion of aromatic heterocycles, namely pyrimidine and imidazole rings. Detailed structural analysis is crucial for understanding the compound's reactivity and interaction with biological molecules. Unfortunately, specific structural analyses of "6-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-9H-purine" are not available in the provided resources.

Chemical Reactions and Properties

Imidazopyridines, closely related to the discussed compound, exhibit a broad range of chemical reactions due to their versatile structure, allowing for functionalization at various positions on the heterocyclic scaffold. These reactions include site-selective C-H functionalization, highlighting the compound's utility in synthetic chemistry (Shankar et al., 2023).

Physical Properties Analysis

The physical properties of compounds like "6-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-9H-purine" are determined by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their manipulation and application in various chemical processes. However, specific details on the physical properties of this compound are not directly provided in the available literature.

Chemical Properties Analysis

The chemical properties, such as reactivity with different agents, stability under various conditions, and potential for further derivatization, are crucial for the application of purine derivatives in synthetic chemistry and drug development. Studies on closely related compounds provide insights into these aspects, emphasizing the importance of functional group manipulations for achieving desired chemical behaviors (Imran & Abida, 2016).

properties

IUPAC Name

6-[4-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8/c1-2-6-20-15(3-1)11-27-10-7-21-18(27)14-4-8-26(9-5-14)19-16-17(23-12-22-16)24-13-25-19/h1-3,6-7,10,12-14H,4-5,8-9,11H2,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABRAKMWKUBOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CN2CC3=CC=CC=N3)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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